(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester" is a chemical compound of interest in synthetic organic chemistry, serving as a building block in the synthesis of various heterocyclic compounds. Its significance lies in its stereochemistry and protective Boc group, which makes it versatile for further chemical transformations.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step processes starting from readily available precursors. For example, a study describes the stereoselective synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, starting from the methyl ester of BOC-protected (S)-proline, through electrochemical oxidation and SN2-substitution (Sunilkumar et al., 2003). Although not directly mentioning "(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester," this approach highlights methods that could be adapted for its synthesis.
Molecular Structure Analysis
Molecular structure determination of similar compounds involves spectroscopic methods such as NMR, IR, and X-ray crystallography. The crystal structure and computational study of related compounds offer insights into the stereochemistry and electronic properties, aiding in understanding the molecular structure of "(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester" (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in various chemical reactions, including heterocyclization-alkoxycarbonylation, showcasing their reactivity and potential for functionalization. These reactions allow for the synthesis of functionalized pyrrole derivatives, demonstrating the chemical versatility of pyrrolidine-based compounds (Gabriele et al., 2012).
Scientific Research Applications
Enantiopure Synthesis of Stereoisomers
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is used in the stereodivergent synthesis of disubstituted pyrrolidines. This method has been applied to create enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters, crucial for the synthesis of various stereoisomers of carbapenam-3-carboxylic acid methyl esters (Avenoza et al., 2003).
Synthesis of Functionalized Pyrroles
The compound plays a significant role in the synthesis of functionalized pyrroles. A method based on Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols has been developed, which is instrumental in obtaining Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters (Gabriele et al., 2012).
Marine Natural Product Synthesis
It serves as a starting material in the synthesis of marine natural products, such as (2S,5S)-pyrrolidine-2,5-dicarboxylic acid. A five-step synthesis process starting from this compound has been described, demonstrating its utility in natural product synthesis (Sunilkumar et al., 2003).
Safety And Hazards
Future Directions
Research on esters, including “(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester”, continues to evolve. Recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions, have been highlighted . The applicability of each method in industry is a special focus .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFYAVKYUQMRE-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363865 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester | |
CAS RN |
313706-15-9 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.